molecular formula C7H8N2O2 B13616719 methyl (E)-3-(imidazol-2-yl)propenoate

methyl (E)-3-(imidazol-2-yl)propenoate

Katalognummer: B13616719
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: RAZUTRCEYZQRTK-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-3-(imidazol-2-yl)propenoate is an organic compound featuring an imidazole ring attached to a propenoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(imidazol-2-yl)propenoate typically involves the reaction of imidazole derivatives with propenoic acid or its esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of methyl propenoate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography or crystallization are used to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-3-(imidazol-2-yl)propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the propenoate group to a propanoate group.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Propanoate derivatives.

    Substitution: Halogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(imidazol-2-yl)propenoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for catalysis and gas storage.

Wirkmechanismus

The mechanism of action of methyl (E)-3-(imidazol-2-yl)propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting cellular processes. The propenoate group may participate in covalent bonding with biological macromolecules, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (E)-3-(imidazol-1-yl)propenoate: Similar structure but with the imidazole ring attached at a different position.

    Ethyl (E)-3-(imidazol-2-yl)propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (E)-3-(benzimidazol-2-yl)propenoate: Similar structure but with a benzimidazole ring instead of an imidazole ring.

Uniqueness

Methyl (E)-3-(imidazol-2-yl)propenoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+

InChI-Schlüssel

RAZUTRCEYZQRTK-NSCUHMNNSA-N

Isomerische SMILES

COC(=O)/C=C/C1=NC=CN1

Kanonische SMILES

COC(=O)C=CC1=NC=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.